2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol

Lipophilicity optimization Drug design ADMET profiling

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol (2098051-86-4) is the ortho-fluorophenyl regioisomer—structurally distinct from para-fluoro analogs. With ACD/LogP 1.08 and zero Rule-of-5 violations, it occupies favorable drug-like space for kinase inhibitor optimization. The 4-ol/4(5H)-one tautomeric equilibrium provides a hinge-binding pharmacophore; the ortho-fluorine substitution enables systematic SAR exploration of steric and electronic effects on selectivity. Suitable for scaffold-hopping campaigns targeting RET, JAK, TYK2, and PI3K. Procure this specific regioisomer to ensure SAR continuity and avoid irreproducible outcomes from generic substitution.

Molecular Formula C12H8FN3O
Molecular Weight 229.21 g/mol
CAS No. 2098051-86-4
Cat. No. B1532019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol
CAS2098051-86-4
Molecular FormulaC12H8FN3O
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN3C=CNC(=O)C3=C2)F
InChIInChI=1S/C12H8FN3O/c13-9-4-2-1-3-8(9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17)
InChIKeyIXLHEQYKTHEWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol (CAS 2098051-86-4): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol (CAS 2098051-86-4) is a fluorinated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound bears an ortho-fluorophenyl substituent at the 2-position and exists in tautomeric equilibrium with its 4(5H)-one form . Its predicted physicochemical parameters include a molecular weight of 229.21 g/mol, an ACD/LogP of 1.08, and zero Rule-of-5 violations, positioning it within favorable drug-like chemical space . The pyrazolo[1,5-a]pyrazine core is a recognized bioisostere for indoles and purines, with demonstrated utility in targeting ATP-binding pockets of RET, JAK, TYK2, and PI3K kinases [1].

Why Generic Substitution Fails for 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol: Positional Fluorine and Tautomeric Control Drive Differentiated Properties


Within the pyrazolo[1,5-a]pyrazin-4-ol/one chemotype, the identity and position of the 2-aryl substituent exert profound effects on lipophilicity, electronic distribution, and target-binding geometry [1]. The ortho-fluorophenyl group in 2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol introduces distinct steric and electronic properties compared to para-fluoro, trifluoromethyl, or difluoromethyl analogs, which alter logP, metabolic stability, and kinase selectivity profiles [2]. Furthermore, the 4-ol/4(5H)-one tautomeric equilibrium is sensitive to the 2-substituent's electronic nature, affecting hydrogen-bond donor/acceptor capacity at the hinge-binding pharmacophore [3]. Generic substitution among in-class analogs without accounting for these parameters risks irreproducible biological outcomes, failed SAR continuity, and wasted synthesis resources in lead optimization campaigns.

Quantitative Differentiation Evidence: 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol Versus Key Structural Analogs


Lipophilicity Comparison: Ortho-Fluorophenyl Confers Intermediate LogP Between Para-Fluoro and Trifluoromethyl Analogs

The 2-(2-fluorophenyl) substitution yields a predicted ACD/LogP of 1.08, which is approximately 1.97 log units higher than the trifluoromethyl analog (ACD/LogP -0.89) and is expected to differ from the para-fluorophenyl-4(5H)-one analog based on positional isomerism . This intermediate lipophilicity may offer a balanced profile for cell permeability versus aqueous solubility in lead optimization.

Lipophilicity optimization Drug design ADMET profiling

Rule-of-5 and Drug-Likeness: Ortho-Fluorophenyl Analog Demonstrates Favorable Compliance Profile

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol exhibits zero Rule-of-5 violations with molecular weight 229.21 Da, ACD/LogP 1.08, 1 H-bond donor, and 4 H-bond acceptors . This profile is comparable to the trifluoromethyl analog which also has zero violations but with a markedly different lipophilicity (LogP -0.89) . Both compounds occupy favorable drug-like chemical space, but the ortho-fluorophenyl analog's higher LogP positions it closer to the optimal range for CNS or intracellular target engagement.

Drug-likeness Oral bioavailability Lead selection

Fluorine Substitution Pattern: Ortho-Fluorophenyl Imparts Distinct Electronic and Steric Properties Versus Para-Fluoro and Non-Fluorinated Analogs

The ortho-fluorine atom in 2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol introduces a strong electron-withdrawing inductive effect (-I) at the ortho position while offering weak resonance donation (+M), distinct from the para-fluoro isomer where resonance effects dominate [1]. In pyrazolo[1,5-a]pyrazin-4(5H)-one anticancer SAR, a high electron-density benzene ring on the pyrazole moiety enhanced cytotoxic activity against A549 cells [2]. The ortho-fluorophenyl group, with its unique electronic profile, may differentially modulate the electron density of the pyrazole ring compared to para-fluoro or unsubstituted phenyl analogs, potentially impacting PI3K binding affinity and antiproliferative potency.

Structure-activity relationship Fluorine chemistry Kinase inhibitor design

Physicochemical Property Differentiation: Polar Surface Area and Molar Refractivity Compare Favorably for Membrane Permeability

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol has a predicted topological polar surface area (TPSA) of 50 Ų, slightly higher than the trifluoromethyl analog (47 Ų) but well within the <140 Ų threshold for oral absorption and <90 Ų guideline for blood-brain barrier penetration . The molar refractivity of 61.0 cm³ for the ortho-fluorophenyl compound is substantially larger than the trifluoromethyl analog (40.8 cm³), reflecting greater molecular volume and polarizability that may enhance van der Waals interactions in hydrophobic kinase binding pockets.

Membrane permeability Physicochemical profiling ADME prediction

Scaffold-Level Antiproliferative Activity: Pyrazolo[1,5-a]pyrazin-4(5H)-one Class Demonstrates Sub-10 µM IC₅₀ in A549 NSCLC Cells

While direct IC₅₀ data for 2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol has not been reported in peer-reviewed literature, the closely related pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype has demonstrated potent antiproliferative activity against A549 NSCLC cells, with optimized derivatives (compounds 27 and 28) achieving IC₅₀ values of 8.19 µM and 7.01 µM respectively, and significant reduction of PI3K protein levels [1]. Earlier generation pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives inhibited growth of A549 and H322 lung cancer cells in dose-dependent manners, with some compounds inducing G1-phase arrest selectively in A549 cells [2]. The 2-(2-fluorophenyl) substitution pattern has not been directly evaluated in these published series, representing a structurally distinct entry point for SAR exploration.

Anticancer activity PI3K inhibition Lung adenocarcinoma

Optimal Research and Procurement Application Scenarios for 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol (CAS 2098051-86-4)


Kinase Inhibitor Lead Optimization Requiring Intermediate-Lipophilicity Fragment with Favorable Drug-Likeness

For medicinal chemistry teams optimizing kinase inhibitor leads, 2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol provides a fragment with ACD/LogP of 1.08—approximately 2 log units more lipophilic than the trifluoromethyl analog (LogP -0.89)—while maintaining zero Rule-of-5 violations and a TPSA of 50 Ų amenable to both oral absorption and potential CNS penetration . This intermediate lipophilicity addresses the common challenge of balancing potency (favored by higher logP) against solubility and metabolic stability (favored by lower logP).

Fluorine Positional SAR Exploration in Pyrazolo[1,5-a]pyrazine-Based PI3K or Kinase Inhibitor Programs

The ortho-fluorophenyl substitution pattern represents a structurally distinct regioisomer from the more commonly described para-fluorophenyl pyrazolo[1,5-a]pyrazin-4(5H)-one analogs (CAS 1338692-17-3). Recent PI3K-focused SAR studies on pyrazolo[1,5-a]pyrazin-4(5H)-ones indicate that electron density on the pyrazole aryl ring directly modulates antiproliferative potency [1]. Procuring 2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol enables systematic exploration of ortho- versus para-fluorine electronic effects on kinase binding and cellular activity, potentially revealing novel selectivity profiles.

Scaffold-Hopping and Bioisostere Replacement Programs Targeting the ATP-Binding Pocket

The pyrazolo[1,5-a]pyrazine core is an established bioisostere for indole and purine scaffolds in kinase inhibitor design, with demonstrated utility against RET, JAK, and TYK2 kinases [2]. 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol, with its 4-ol tautomeric functionality serving as a hinge-binding motif, is suitable for scaffold-hopping campaigns where a fluorinated pyrazolopyrazine core replaces indole-based or pyrrolopyrimidine-based scaffolds. Its molar refractivity (61.0 cm³) and polarizability (24.2 × 10⁻²⁴ cm³) provide greater potential for induced-dipole interactions compared to the less polarizable trifluoromethyl analog (40.8 cm³ and 16.2 × 10⁻²⁴ cm³, respectively) .

Building Block for Diversity-Oriented Synthesis of Pyrazolo[1,5-a]pyrazine Libraries

As established by Lindsay-Scott et al., pyrazolo[1,5-a]pyrazines are accessible via regiocontrolled synthesis from pyrazole-5-aldehyde intermediates, enabling systematic variation of the 2-aryl substituent [3]. 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol serves as both a direct screening compound and a versatile synthetic intermediate, where the 4-hydroxy group can be functionalized (e.g., chlorination, O-alkylation, triflation for cross-coupling) to generate diverse libraries. Its single freely rotating bond (between the pyrazole and ortho-fluorophenyl ring) limits conformational entropy penalties upon target binding compared to more flexible analogs.

Quote Request

Request a Quote for 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.